molecular formula C22H18N4O B14660499 N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline CAS No. 51124-76-6

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline

Cat. No.: B14660499
CAS No.: 51124-76-6
M. Wt: 354.4 g/mol
InChI Key: LEKYIHVWFVQKEF-UHFFFAOYSA-N
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Description

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is a complex organic compound that features an imidazole ring substituted with diphenyl groups and an aniline moiety with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline typically involves the reaction of 4,5-diphenylimidazole with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the aniline moiety, in particular, can influence its reactivity and interactions with other molecules .

Properties

CAS No.

51124-76-6

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

(4,5-diphenyl-1H-imidazol-2-yl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C22H18N4O/c1-27-19-14-12-18(13-15-19)25-26-22-23-20(16-8-4-2-5-9-16)21(24-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,23,24)

InChI Key

LEKYIHVWFVQKEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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